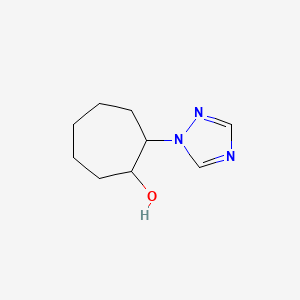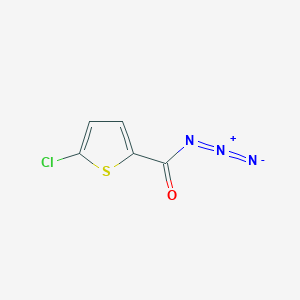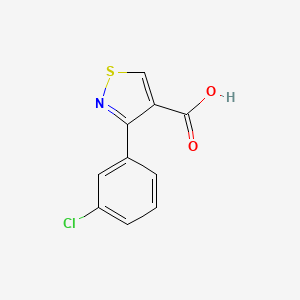
Cbz-trans-4-fluoro-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-trans-4-fluoro-Pro-OH is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorine atom at the 4-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-trans-4-fluoro-Pro-OH typically involves the following steps:
Protection: The nitrogen atom of the proline is protected using a carbobenzyloxy (Cbz) group. This is usually done by reacting proline with benzyl chloroformate in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cbz-trans-4-fluoro-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.
Scientific Research Applications
Cbz-trans-4-fluoro-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a probe to study protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Cbz-trans-4-fluoro-Pro-OH involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of molecular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(4r)-4-fluoroproline: Lacks the Cbz protecting group, making it less stable but more reactive.
(4r)-N-boc-4-fluoroproline: Contains a different protecting group (Boc) on the nitrogen atom, offering different reactivity and stability profiles.
Uniqueness
Cbz-trans-4-fluoro-Pro-OH is unique due to its combination of fluorine substitution and Cbz protection, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical and biological interactions.
Properties
CAS No. |
72204-23-0 |
|---|---|
Molecular Formula |
C13H14FNO4 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
CORSVESTDJTBDT-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














